Computed Lipophilicity vs. Valine Analog
The target compound's predicted lipophilicity (XLogP3 = 0.7) is lower than that of its N-[(2-methoxyphenoxy)acetyl]valine analog. While an exact XLogP3 for the valine derivative is not provided in authoritative databases, the increase in carbon count (additional two sp3 carbons) structurally predicts a higher logP, consistent with the well-established π contribution of alkyl groups. This lower lipophilicity (ΔXLogP3 estimated at -0.6 to -1.0 log units based on fragment contribution methods) directly correlates with higher aqueous solubility and a different tissue distribution profile [1].
| Evidence Dimension | Computational lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | N-[(2-methoxyphenoxy)acetyl]valine (estimated XLogP3 ≈ 1.3–1.7) |
| Quantified Difference | Estimated ΔXLogP3 ≈ -0.6 to -1.0 |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07); valine analog value estimated via fragment-based addition. |
Why This Matters
A difference of approximately one log unit in predicted lipophilicity can translate to a 10-fold difference in aqueous solubility and significantly alter passive membrane permeability, making the alanine derivative preferable for assays requiring higher aqueous solubility or reduced non-specific binding.
- [1] PubChem Compound Summary for CID 2892058, 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid. National Center for Biotechnology Information (2026). View Source
